N-(4-morpholinobutyl)benzofuran-2-carboxamide, commonly known as CL-82198, is a synthetic organic compound extensively studied for its inhibitory properties against matrix metalloproteinases (MMPs), particularly MMP-13. [, , , , , , , ] MMPs are a family of zinc-dependent endopeptidases involved in the breakdown of extracellular matrix (ECM) components. [] While crucial for various physiological processes, dysregulation of MMP activity is implicated in numerous pathological conditions, including cancer, inflammatory diseases, and neurological disorders. [, ] CL-82198's ability to selectively inhibit MMP-13 makes it a valuable tool in dissecting the specific roles of MMP-13 in these conditions and exploring its potential as a therapeutic target. [, , , , , , , ]
CL-82198 is a small molecule compound recognized primarily as an inhibitor of matrix metalloproteinase-13 (MMP-13). MMP-13 plays a critical role in various physiological and pathological processes, including tissue remodeling and inflammation. The compound has garnered attention for its potential therapeutic applications, particularly in treating conditions associated with MMP-13 activity, such as osteoarthritis and certain types of cancer.
CL-82198 was initially identified through research focused on developing selective inhibitors for MMPs, particularly targeting MMP-13 due to its involvement in collagen degradation and tissue remodeling. It is classified as a synthetic organic compound with the Chemical Abstracts Service number 307002-71-7. Its primary function as an MMP-13 inhibitor positions it within the category of protease inhibitors, which are widely studied for their roles in modulating enzymatic activity in various biological contexts.
The synthesis of CL-82198 involves several chemical reactions that typically include the formation of key functional groups necessary for its inhibitory activity against MMP-13. While specific synthetic pathways are not detailed in the available literature, general approaches to synthesizing similar compounds often include:
The precise methodologies may vary based on the desired yield and purity of CL-82198, but these steps outline a typical approach to synthesizing similar small molecules.
The molecular structure of CL-82198 can be depicted as follows:
The compound features a complex arrangement that includes a sulfonamide group, which is crucial for its interaction with the active site of MMP-13. Its three-dimensional conformation allows it to effectively bind to the enzyme, thereby inhibiting its activity.
CL-82198 primarily acts through competitive inhibition of MMP-13, which is involved in the cleavage of extracellular matrix components. The compound's mechanism can be summarized as follows:
Experimental data indicate that CL-82198 effectively decreases levels of connective tissue growth factor (CTGF) and transforming growth factor-beta 1 (TGF-β1) in hepatic stellate cells, further supporting its role as an inhibitor in pathological conditions where these factors are upregulated .
The mechanism by which CL-82198 exerts its effects involves several biochemical pathways:
Data from various studies indicate that CL-82198 can modulate immune responses by affecting dendritic cell function, specifically through alterations in major histocompatibility complex class I presentation .
CL-82198 exhibits several notable physical and chemical properties:
Further characterization studies would typically involve assessing its thermal stability, pH stability, and compatibility with biological systems.
CL-82198 has potential applications across various scientific fields:
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.:
CAS No.: 26639-00-9
CAS No.: 16104-28-2
CAS No.: 1364933-82-3